molecular formula C25H26N4O3 B10989447 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10989447
M. Wt: 430.5 g/mol
InChI Key: ZZUZVMJHLCLPNG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl and dimethoxyphenyl groups: These groups can be introduced through substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can inhibit the growth of multiple cancer cell types. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can effectively inhibit lung, colorectal, and breast cancer cell lines (e.g., MDA-MB-231) in vitro.
  • Mechanisms of Action : The anticancer effects are attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

Antiviral and Antibacterial Activities

Emerging studies suggest potential antiviral and antibacterial properties:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections such as those caused by tobacco mosaic virus.
  • Antibacterial Effects : Initial evaluations indicate that this compound may exhibit antibacterial properties against certain pathogens .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of MDA-MB-231 breast cancer cells.
Biological EvaluationShowed promising results against various cancer types including lung and renal cancers.
Antiviral PropertiesIdentified potential as an antiviral agent against tobacco mosaic virus.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention for its potential pharmacological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies and highlighting its structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O3C_{25}H_{26}N_{4}O_{3}, with a molecular weight of approximately 430.5 g/mol. The structure features a pyrazole ring fused to a pyridine ring with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC25H26N4O3
Molecular Weight430.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Antitumor Activity : Pyrazolo compounds have been shown to inhibit key signaling pathways involved in cancer progression. Specifically, they exhibit inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor cell proliferation and survival .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
  • Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, potentially reducing oxidative stress in cells .

Research Findings

Several studies have evaluated the biological activity of similar pyrazolo compounds, providing insights into their therapeutic potential:

  • Antitumor Studies : A study reported that certain pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative .
  • Mechanistic Insights : Compound interactions with Hsp90 have been noted as a promising target for cancer therapy. Inhibition of Hsp90 leads to decreased levels of several oncogenic proteins, thus impairing tumor growth in vivo .

Case Studies

  • Xia et al. synthesized a series of pyrazole derivatives and found that one particular compound exhibited significant antitumor activity with an IC50 value of 49.85 µM against A549 cells .
  • Fan et al. investigated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, highlighting that some compounds induced autophagy without apoptosis at concentrations as low as 0.39 µM .

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N4O3/c1-16-23-19(15-20(18-8-6-5-7-9-18)27-24(23)29(2)28-16)25(30)26-13-12-17-10-11-21(31-3)22(14-17)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,26,30)

InChI Key

ZZUZVMJHLCLPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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